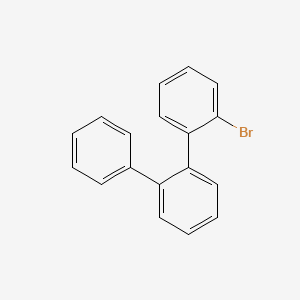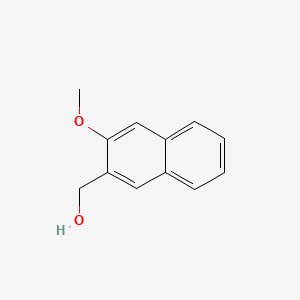
1-Bromo-2-(2-phenylphenyl)benzene
Descripción general
Descripción
1-Bromo-2-(2-phenylphenyl)benzene is an organic compound with the molecular formula C₁₄H₁₁Br. It is a brominated derivative of biphenyl, featuring a bromine atom attached to the benzene ring and a phenyl group at the ortho position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-phenylphenyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of biphenyl using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl₄) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Safety measures, such as proper ventilation and handling of bromine, are crucial in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(2-phenylphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-2,2'-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of biphenyl.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, Na₂Cr₂O₇, H₂O₂
Reduction: H₂, Pd/C, Zn/HCl
Substitution: NaOH, NH₃, heat
Major Products Formed:
Biphenyl-2,2'-dicarboxylic acid (from oxidation)
Biphenyl (from reduction)
2-Phenylphenol (from substitution with -OH)
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-phenylphenyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds, including pharmaceuticals and polymers.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(2-phenylphenyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.
Comparación Con Compuestos Similares
1-Bromo-4-ethynylbenzene
1-Bromo-2-ethynylbenzene
1-Bromo-2-phenylethynylbenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-bromo-2-(2-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLIDPYQVRVSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305062 | |
| Record name | 2-Bromo-1,1':2',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75295-57-7 | |
| Record name | NSC168930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1,1':2',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1595154.png)



![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)




![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)

